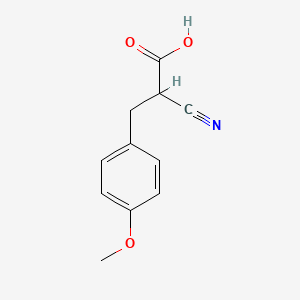

2-Cyano-3-(4-methoxyphenyl)propanoic acid

Description

Historical Context and Evolution of Research on Cyano-Substituted Propanoic Acids

The investigation of propanoic acids and their derivatives has been a cornerstone of organic chemistry for over a century. Industrial production of propanoic acid itself relies on petrochemical routes like the Reppe process, which involves ethylene, carbon monoxide, and steam. quora.com Early laboratory and industrial syntheses often involved the hydrolysis of nitriles (cyano compounds), a fundamental reaction that connects the cyano and carboxylic acid functional groups. For example, ethyl cyanide can be hydrolyzed to form propanoic acid. quora.com

The introduction of a cyano group alpha to a carboxylic acid, creating a cyano-substituted propanoic acid, adds significant synthetic versatility. Research into these types of compounds is linked to the development of classic organic reactions like the Knoevenagel condensation and the development of versatile reagents. The synthesis of 2-cyanopropionic acid can be achieved through the hydrolysis of its corresponding ester, ethyl 2-cyanopropionate. chemicalbook.com Over time, research has evolved to explore more complex substituted versions, such as arylpropanoic acids, driven by their potential applications in various fields, particularly pharmaceuticals. The dealkoxycarbonylation of α-cyano esters represents a more modern synthetic application, showcasing the continued evolution of reactions involving this structural motif. semanticscholar.org

Academic Significance and Research Gaps in the Field of Arylpropanoic Acids

Arylpropanoic acids, the class to which 2-Cyano-3-(4-methoxyphenyl)propanoic acid belongs, hold significant academic and commercial importance. ijpsr.comorientjchem.org This class includes many widely used Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen. ijpsr.comnih.gov The core structure of an aryl group attached to a propanoic acid moiety is crucial for their pharmacological activity. ijpsr.com

The academic significance of these compounds extends beyond anti-inflammatory action. Researchers have been actively investigating their potential as antibacterial, anticonvulsant, and anticancer agents. ijpsr.comorientjchem.orgnih.gov These studies have revealed that modifications to the aryl group or the propanoic acid chain can significantly alter biological activity. ijpsr.comorientjchem.org For instance, derivatization of the carboxylate function has been shown in some cases to enhance anti-inflammatory effects while reducing gastrointestinal side effects. orientjchem.org

Despite extensive research, significant gaps in knowledge remain. A major research gap is the incomplete understanding of the precise molecular mechanisms underlying the anticancer activity of some arylpropanoic acid derivatives. nih.gov While their anti-inflammatory effects are well-documented, their role in cancer cell proliferation involves non-COX targets that are still being identified. nih.gov This highlights that arylpropanoic acids are promising lead compounds for developing new and safer anticancer agents, representing a fertile area for future research. nih.gov

Structural Framework and Synthetic Utility within Organic Chemistry

The structural framework of this compound combines a carboxylic acid, a nitrile (cyano group), and a 4-methoxyphenyl (B3050149) group. This combination of functional groups makes it a useful building block in organic synthesis.

A known laboratory synthesis for this compound involves the reduction of its unsaturated precursor, α-cyano-4-methoxycinnamic acid. In a typical procedure, sodium borohydride (B1222165) is added to a mixture of α-cyano-4-methoxycinnamic acid in a solution of sodium bicarbonate and methanol (B129727). Following the reaction, workup and crystallization from toluene (B28343) yield the final product as a solid with a melting point of 94–95 °C.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H11NO3 |

| Melting Point | 94–95 °C |

| Appearance | Solid |

There is a direct synthetic relationship between this compound and its corresponding α,β-unsaturated precursor. The synthesis of the title compound relies on the reduction of the carbon-carbon double bond in α-cyano-4-methoxycinnamic acid. This precursor belongs to the class of α,β-unsaturated cyano acids.

The esterified form of this precursor, methyl 2-cyano-3-(4-methoxyphenyl)acrylate, is a recognized intermediate in organic synthesis, often used in the preparation of other compounds, including those for photosensitive materials. The reactivity of the α,β-unsaturated system, which can readily undergo conjugate addition reactions, makes these precursors versatile synthons. The corresponding acid chloride, 3-(4-methoxyphenyl)-2-cyano-2-propenoyl chloride, has also been utilized as a starting material for constructing various heterocyclic systems. researchgate.net The chemistry of α,β-unsaturated esters and carbonyl compounds is a broad area of research, with numerous methods developed for their synthesis and transformation. organic-chemistry.orgnih.govrsc.org

The 4-methoxyphenyl group (p-methoxyphenyl) is not merely a passive substituent; it plays a significant role in influencing the reactivity and utility of the molecule. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which activates the phenyl ring and influences the electronic properties of the entire structure.

In a broader synthetic context, this moiety is frequently used for its unique properties:

Protecting Group: A closely related structure, the 4-methoxybenzyl (PMB or MPM) group, is widely employed as an inexpensive and stable protecting group for alcohols and carboxylic acids in the total synthesis of complex molecules. nih.govwiley.com It is stable under many reaction conditions but can be selectively removed when needed. nih.gov

Reagent Component: The 4-methoxyphenyl group is a key component of Lawesson's reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide), a widely used thionating agent in organic synthesis. wikipedia.org

Advanced Applications: In more specialized applications, the 4-methoxyphenyl group can function as a "Janus aglycone," serving as both a temporary protecting group and a functional spacer for the synthesis of complex neoglycoconjugates. researchgate.net

Intermediate Synthesis: The parent phenol, 4-methoxyphenol, is itself a valuable intermediate in the synthesis of agrochemicals and other compounds. atamanchemicals.com

The presence of the 4-methoxyphenyl moiety in this compound thus imparts specific electronic characteristics and offers synthetic handles that are well-established in the practice of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILGOCXNADJVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547398 | |

| Record name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36397-19-0 | |

| Record name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36397-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyano 3 4 Methoxyphenyl Propanoic Acid

Strategies for the Construction of the 2-Cyano-3-(4-methoxyphenyl)propanoate Ester Core

The formation of the ester precursor, typically an alkyl 2-cyano-3-(4-methoxyphenyl)acrylate, is a critical step. This is most commonly achieved through the Knoevenagel condensation, a reliable method for carbon-carbon bond formation.

Knoevenagel Condensation Approaches with 4-Methoxybenzaldehyde (B44291) and Cyanoacetates

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. iosrjournals.org In the context of synthesizing the precursor for 2-Cyano-3-(4-methoxyphenyl)propanoic acid, this involves the reaction between 4-methoxybenzaldehyde and a cyanoacetate (B8463686) ester, such as ethyl cyanoacetate or methyl cyanoacetate. chemrxiv.orgnih.gov This reaction yields the corresponding α,β-unsaturated compound, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate or its methyl ester equivalent. chemrxiv.orgtandfonline.com

The Knoevenagel condensation is typically facilitated by a basic catalyst. iosrjournals.org A variety of catalysts have been employed to promote the reaction between aromatic aldehydes and active methylene (B1212753) compounds like ethyl cyanoacetate. researchgate.net

Base Catalysts : Organic bases such as piperidine (B6355638) are frequently used and are considered classic catalysts for this transformation. tandfonline.comchemrxiv.org Other amines and their ammonium (B1175870) salts, like ammonium acetate (B1210297), are also effective. hstu.ac.bd The reaction mechanism generally involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile. iosrjournals.org

Ionic Liquids : Ionic liquids have emerged as alternative solvents and catalysts, offering potential benefits such as improved catalytic activity and easier product separation. scielo.org.mx Dicationic ionic liquids, for instance, have been shown to be efficient media for Knoevenagel condensations. arkat-usa.org

Heterogeneous Catalysts : To simplify catalyst removal and recycling, various solid catalysts have been developed. These include metal-organic frameworks (MOFs), zeolites, mesoporous silica, and layered double hydroxides (LDHs). researchgate.netmdpi.comrsc.org For example, a Cu─Mg─Al layered double hydroxide (B78521) has demonstrated excellent catalytic activity for the condensation of benzaldehyde (B42025) with ethyl cyanoacetate. researchgate.net

Organocatalysts : Triphenylphosphine has been reported as an efficient organocatalyst for the Knoevenagel condensation under mild, solvent-free conditions. organic-chemistry.org

Catalyst-Free Conditions : Interestingly, some studies have shown that the Knoevenagel condensation can proceed efficiently in water without any catalyst, which aligns with the principles of green chemistry. rsc.org

The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, diisopropylethylammonium acetate (DIPEAc) has been used as a catalyst to produce cyanoacrylates in high yields with short reaction times. scielo.org.mx

Table 1: Catalyst Systems for Knoevenagel Condensation

| Catalyst Type | Examples | Key Features | References |

|---|---|---|---|

| Organic Bases | Piperidine, Ammonium Acetate, DIPEAc | Widely used, effective, homogeneous catalysis. | tandfonline.comchemrxiv.orghstu.ac.bdscielo.org.mx |

| Ionic Liquids | Dicationic Imidazolium Salts | Act as both solvent and catalyst, potential for reuse. | scielo.org.mxarkat-usa.org |

| Heterogeneous | Zeolites, MOFs, Layered Double Hydroxides | Easy separation, recyclable, environmentally friendly. | researchgate.netmdpi.comrsc.org |

| Organocatalysts | Triphenylphosphine | Metal-free, mild conditions. | organic-chemistry.org |

| None | Water (as solvent) | Catalyst-free, green chemistry approach. | rsc.org |

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and microwave-assisted protocols for the Knoevenagel condensation. These methods offer several advantages, including reduced reaction times, energy savings, higher yields, and simpler work-up procedures. hstu.ac.bdasianpubs.orgmdpi.com

Microwave irradiation has been shown to dramatically accelerate the condensation of various aromatic aldehydes with active methylene compounds like ethyl cyanoacetate and cyanoacetamide, often under solvent-free conditions using a catalyst like ammonium acetate. hstu.ac.bdoatext.com In some cases, reaction times are reduced from several hours under conventional heating to just a few minutes with microwave assistance. asianpubs.orgasianpubs.org The combination of microwave activation and solvent-free conditions using heterogeneous catalysts like natural hydroxyapatite (B223615) further enhances the sustainability of the process. mdpi.com

Stereoselective and Chiral Synthesis Considerations for Related Propanoic Acid Derivatives

While the synthesis of racemic this compound is straightforward, the creation of specific stereoisomers (enantiomers) requires advanced stereoselective synthetic methods. The chiral center in this molecule is the α-carbon (the carbon atom bonded to the cyano and carboxyl groups). Introducing chirality at this position is a key consideration for applications where a single enantiomer is desired.

Asymmetric organocatalysis has become a powerful tool for the enantioselective functionalization of prochiral nucleophiles like cyanoacetates. openaire.eu These methods allow for the direct installation of a stereogenic center at the α-position.

One major strategy is the enantioselective α-alkylation of cyanoacetate derivatives. nih.gov Chiral phase-transfer catalysts, such as spirocyclic ammonium salts, can catalyze the alkylation of cyanoacetates to produce acyclic products with a quaternary stereocenter in high enantioselectivity. nih.gov Another approach involves the enantioselective Michael addition of α-substituted cyanoacetates to electrophiles like vinyl ketones, catalyzed by bifunctional organocatalysts such as thiourea/tertiary amine systems. nih.gov These reactions can generate multifunctional compounds with all-carbon quaternary stereocenters in excellent yields and enantioselectivities. nih.gov

Furthermore, merging visible light photocatalysis with organocatalysis has enabled the stereoselective α-alkylation of aldehydes, a related transformation that highlights the potential for creating chiral centers adjacent to a carbonyl or a group that can be converted to a carboxyl. researchgate.net While these methods are demonstrated on related structures, they represent the key principles that would be applied to generate chiral, non-racemic this compound.

Conversion of Unsaturated Precursors to the Saturated Propanoic Acid Skeleton

Once the unsaturated precursor, α-cyano-4-methoxycinnamic acid or its ester, is synthesized via the Knoevenagel condensation, the final step is the reduction of the carbon-carbon double bond to yield the saturated propanoic acid skeleton.

A common and effective method for this transformation is the use of a chemical reducing agent. For example, sodium borohydride (B1222165) (NaBH₄) can be used to reduce α-cyano-4-methoxycinnamic acid. The reaction is typically carried out in a solvent mixture, such as methanol (B129727) and aqueous sodium bicarbonate solution. After the reduction, an acidic workup is performed to protonate the carboxylate and yield the final product, this compound.

Chemoenzymatic routes also present a viable alternative. Reductases from anaerobic bacteria, such as Clostridium sporogenes, have been used for the preparative scale reduction of similar (Z)-3-cyano-3-(phenyl)-propenoic acid salts. rsc.org This biocatalytic approach, often using NADH as a cofactor, can offer high stereoselectivity and operates under mild conditions. rsc.org

Catalytic Hydrogenation Techniques for α,β-Unsaturated Cyano Esters

A key step in the synthesis of this compound is the selective reduction of the carbon-carbon double bond in an α,β-unsaturated cyano ester precursor, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. nih.govscielo.org.mx Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and selectivity.

Various transition metal catalysts are effective for the hydrogenation of α,β-unsaturated carbonyl compounds. nih.govresearchgate.net Rhodium and iridium-based catalysts, in particular, have demonstrated high efficacy in the asymmetric hydrogenation of related substrates, offering a pathway to chiral derivatives. nih.govresearchgate.netnih.gov For instance, iridium complexes with N,P ligands have been successfully employed for the asymmetric hydrogenation of conjugated enones, achieving excellent enantioselectivity. nih.gov While not specifically documented for ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, these catalytic systems represent a potent approach for its stereoselective reduction.

A documented method for the reduction of the related compound, α-cyano-4-methoxycinnamic acid, utilizes sodium borohydride in a methanol and aqueous sodium bicarbonate solution. This reaction proceeds at a cool temperature, around 15°C, and after warming to room temperature, yields α-Cyano-β-(4-methoxyphenyl)propionic acid. This method, while not a classic catalytic hydrogenation with H2 gas, represents a valuable reductive technique.

Table 1: Comparison of Hydrogenation Techniques

| Catalyst/Reagent | Substrate Type | Conditions | Outcome |

| Rhodium/Iridium Complexes | α,β-Unsaturated Esters/Ketones | H2 gas, often with chiral ligands | High yield and enantioselectivity for similar substrates nih.govresearchgate.netnih.gov |

| Sodium Borohydride | α,β-Unsaturated Carboxylic Acid | Methanol/aq. NaHCO3, 15°C to RT | Effective reduction to the saturated carboxylic acid |

Hydrolysis Pathways for Ester to Carboxylic Acid Conversion

Following the saturation of the carbon-carbon double bond to yield an ester like ethyl 2-cyano-3-(4-methoxyphenyl)propanoate, the final step is the hydrolysis of the ester group to the corresponding carboxylic acid. This transformation can be achieved through either acid- or base-catalyzed hydrolysis. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This method involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it towards completion, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Treating the ester with a strong base, like sodium hydroxide or potassium hydroxide, results in an irreversible reaction that produces the carboxylate salt and the corresponding alcohol. chemguide.co.uklibretexts.org This method is often preferred due to its irreversibility and the ease of separating the products. The resulting carboxylate salt can then be acidified with a strong acid to yield the final carboxylic acid product. chemguide.co.uk

Table 2: Hydrolysis Methods for Ester to Carboxylic Acid Conversion

| Method | Reagents | Key Features |

| Acid-Catalyzed Hydrolysis | Ester, excess H2O, strong acid catalyst (e.g., HCl, H2SO4) | Reversible reaction chemguide.co.uklibretexts.org |

| Base-Catalyzed Hydrolysis | Ester, strong base (e.g., NaOH, KOH) | Irreversible reaction, forms carboxylate salt chemguide.co.uklibretexts.org |

Exploration of Alternative Synthetic Routes and Precursors

Alternative synthetic strategies for this compound often explore different starting materials and reaction cascades to construct the target molecule.

Utilization of 4-Methoxybenzyl Cyanide Derivatives

An important precursor for the synthesis is 4-methoxybenzyl cyanide, also known as p-methoxyphenylacetonitrile. orgsyn.org While not directly used to form the final propanoic acid in one step, it is a key intermediate in the synthesis of the necessary aldehyde. A common route to synthesize the α,β-unsaturated cyano ester precursor is through the Knoevenagel condensation. scielo.org.mxscielo.brarkat-usa.org

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate. scielo.org.mxscielo.br In this context, 4-methoxybenzaldehyde is condensed with ethyl cyanoacetate. A reported method utilizes diisopropylethylammonium acetate (DIPEAc) as a catalyst, which provides the product, ethyl-2-cyano-3-(4-methoxyphenyl)acrylate, in high yield (96%). scielo.org.mx 4-Methoxybenzaldehyde itself can be synthesized from 4-methoxybenzyl cyanide through various oxidation methods.

The resulting ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate can then be subjected to the hydrogenation and hydrolysis steps as described in sections 2.2.1 and 2.2.2 to yield the final product. nih.govresearchgate.net

Table 3: Knoevenagel Condensation for Precursor Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield | Reference |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate | 96% | scielo.org.mx |

Reaction Mechanisms and Chemical Transformations of 2 Cyano 3 4 Methoxyphenyl Propanoic Acid

Decarboxylation Reactions and Associated Mechanistic Pathways

The presence of an electron-withdrawing cyano group at the α-position to the carboxyl group makes 2-cyano-3-arylpropanoic acids susceptible to decarboxylation. This reaction proceeds through a distinct mechanistic pathway involving the formation of a stabilized carbanion intermediate.

The decarboxylation of α-cyano carboxylic acids, such as 2-cyano-3-(4-methoxyphenyl)propanoic acid, typically occurs under basic conditions. The process is initiated by the deprotonation of the carboxylic acid to form the corresponding carboxylate anion. This anion then undergoes decarboxylation (loss of CO₂) to generate a carbanion intermediate. nih.gov The stability of this carbanion is crucial to the reaction's progression.

The general mechanism can be summarized as follows:

Proton Abstraction: A base removes the acidic proton from the carboxylic acid group, forming a carboxylate anion.

Decarboxylation: The carboxylate anion loses a molecule of carbon dioxide to form a resonance-stabilized carbanion at the α-carbon. The nitrile group plays a key role in delocalizing the negative charge.

Protonation: The carbanion, being a strong base, abstracts a proton from a proton source in the medium (such as the conjugate acid of the base used or the solvent) to yield the final product, 4-methoxyphenylacetonitrile. nih.gov

The rate of decarboxylation for 2-cyano-3-arylpropanoic acids is significantly influenced by the electronic nature of the substituents on the phenyl ring. The reaction involves the formation of a carbanion intermediate, and substituents that can stabilize this intermediate are expected to affect the reaction rate.

A Hammett plot analysis for the decarboxylation of 2-cyano-2-arylpropionic acids reveals a correlation between the electronic properties of the aryl substituent and the rate of decarboxylation. researchgate.net Electron-withdrawing groups on the aryl ring generally increase the rate of decarboxylation by stabilizing the negative charge of the carbanion intermediate. Conversely, electron-donating groups tend to decrease the rate. The 4-methoxy group (-OCH₃) in this compound is an electron-donating group, which would be expected to slow the rate of decarboxylation compared to an unsubstituted phenyl ring or one with an electron-withdrawing group. Studies on other systems have shown that a methoxy (B1213986) group can increase decarboxylation rates by factors as high as 10⁵ to 10⁶, though this is highly dependent on its position and the specific reaction mechanism. rsc.org

Table 1: Effect of Aryl Substituents on Decarboxylation

| Substituent (at para-position) | Electronic Effect | Expected Impact on Decarboxylation Rate |

|---|---|---|

| -NO₂ | Electron-Withdrawing | Increase |

| -CN | Electron-Withdrawing | Increase |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Electron-Donating | Decrease |

| -OCH₃ | Electron-Donating | Decrease |

This table presents a generalized trend based on the electronic effects of substituents on carbanion stability.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.

The carboxylic acid moiety of this compound can be readily converted into a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis and is typically achieved by treating the carboxylic acid with a chlorinating agent. libretexts.org Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.uk

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. libretexts.orgchemguide.co.uk The product, 2-cyano-3-(4-methoxyphenyl)propanoyl chloride, is a valuable synthetic intermediate. Its electrophilic acyl carbon makes it highly susceptible to nucleophilic attack, enabling the synthesis of esters, amides, and other acid derivatives. vulcanchem.com Patent literature describes similar acyl chlorination reactions on related cyanopropionic acids, often performed under reflux in a suitable solvent like dichloromethane (B109758) or toluene (B28343) to drive the reaction to completion. google.com

Table 2: Common Reagents for Acyl Chlorination

| Reagent | Formula | Byproducts | Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.uk |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Effective, but byproduct removal is required. chemguide.co.uk |

Nitrile Functional Group Transformations

The cyano group provides another handle for synthetic modification, with hydrolysis being one of its most common transformations.

The nitrile functional group in this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.org This reaction proceeds in a stepwise manner, first yielding an amide intermediate which is then further hydrolyzed to a carboxylic acid. byjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with a strong acid like aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.com The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.comyoutube.com Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Continued heating under acidic conditions leads to the hydrolysis of the amide to yield a dicarboxylic acid, 2-(4-methoxybenzyl)malonic acid, and an ammonium (B1175870) salt. byjus.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like aqueous sodium hydroxide (B78521) (NaOH) and heat, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. commonorganicchemistry.comyoutube.com This forms an intermediate that, after protonation from water, yields the amide. Further hydrolysis of the amide under basic conditions results in the formation of the dicarboxylate salt and ammonia (B1221849) gas. libretexts.org An acidic workup is then required to protonate the carboxylate anions to obtain the final dicarboxylic acid product. youtube.com

Table 3: Summary of Nitrile Hydrolysis Conditions

| Condition | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., aq. HCl), Heat | 2-Cyano-3-(4-methoxyphenyl)acetamide | 2-(4-Methoxybenzyl)malonic acid |

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl (B3050149) Ring

The 4-methoxyphenyl group in this compound is a substituted benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. The outcome of such reactions is dictated by the directing and activating or deactivating effects of the substituents already present on the ring.

The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by electrophiles.

Conversely, the 3-(2-cyanopropanoic acid) substituent is an electron-withdrawing group due to the inductive effects of the cyano and carboxylic acid functionalities. Electron-withdrawing groups are typically deactivating and, for many, meta-directing. When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally predominates in determining the position of the incoming electrophile.

Therefore, for this compound, electrophilic substitution is expected to occur primarily at the positions ortho to the strongly activating methoxy group (C3 and C5), as the para position (C4) is already substituted.

A practical example of this regioselectivity is the bromination of the closely related compound, 4-methoxyphenylacetic acid. In a study, the regioselective bromination of 4-methoxyphenylacetic acid with bromine in acetic acid resulted in the substitution at the position ortho to the methoxy group. nih.gov This provides strong evidence for the directing influence of the methoxy group in this system.

Table 1: Regioselective Bromination of 4-Methoxyphenylacetic Acid

| Reactant | Reagent | Solvent | Product | Yield | Reference |

|---|

Based on this, it can be predicted that the nitration of this compound would similarly yield the 3-nitro derivative. The reaction would likely proceed via the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. The electron-rich aromatic ring would then attack the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex), with the positive charge being delocalized and stabilized by the methoxy group. Subsequent deprotonation would restore aromaticity, yielding the final product.

Radical Reactions and Their Potential Mechanisms

The presence of a hydrogen atom on the carbon adjacent to the 4-methoxyphenyl ring (the benzylic position) makes this compound a potential substrate for radical reactions. The stability of the resulting benzylic radical is a key factor in the feasibility of such reactions.

Benzylic C-H bonds are generally weaker than other sp³ C-H bonds because the radical formed upon hydrogen abstraction is stabilized by resonance with the adjacent aromatic ring. This stabilization lowers the activation energy for radical formation.

A common type of radical reaction at the benzylic position is free-radical bromination, often initiated by light or a radical initiator like AIBN (2,2'-azobis(2-methylpropionitrile)). The mechanism would likely proceed as follows:

Initiation: Homolytic cleavage of the bromine molecule (Br₂) by light or heat to generate two bromine radicals (Br•).

Propagation: A bromine radical abstracts the benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Table 2: Potential Radical Reaction on this compound

| Reaction Type | Reagents | Potential Product | Mechanistic Feature |

|---|

Exploration of Chemical Derivatives and Structure Activity Relationships Sar Within the Propanoic Acid Scaffold

Ester Derivatives of 2-Cyano-3-(4-methoxyphenyl)propanoic Acid

Ester derivatives of this compound, particularly the methyl and ethyl esters, are significant compounds in organic synthesis. The synthesis of these esters can be achieved through several methods. A common approach is the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) with ethyl cyanoacetate (B8463686), which can yield Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. researchgate.netresearchgate.net This unsaturated intermediate can then be reduced to the saturated propanoate. For instance, the reduction of α-cyano-4-methoxycinnamic acid using sodium borohydride (B1222165) yields the corresponding propanoic acid, which can subsequently be esterified.

The ethyl ester, Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate, and its unsaturated precursor, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, are recognized as important starting materials for synthesizing biologically active compounds like 2-propenoylamides and 2-propenoates. researchgate.net Similarly, the methyl ester, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, serves as an intermediate in organic synthesis, often prepared via esterification.

The structural characteristics of these esters have been studied. For example, the crystal structure of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate reveals a syn-periplanar conformation across the C=C double bond. researchgate.net Structure-activity relationship (SAR) studies on related ester derivatives have shown that modifications can influence their biological profiles. nih.govnih.gov

Below is a table summarizing key ester derivatives and their synthetic routes.

| Derivative Name | Common Synthetic Route | Precursors |

| Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate | Reduction of the corresponding acrylate | Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate |

| Methyl 2-cyano-3-(4-methoxyphenyl)propanoate | Esterification of the carboxylic acid | This compound |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | Knoevenagel Condensation | 4-Methoxybenzaldehyde, Ethyl cyanoacetate |

| Methyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | Esterification of the corresponding acid | 2-Cyano-3-(4-methoxyphenyl)acrylic acid |

Amide Derivatives and Their Synthetic Access

Amide derivatives of this compound represent another important class of compounds, accessible through standard amide bond formation reactions. researchgate.net The parent carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then reacts with a primary or secondary amine to furnish the desired amide. researchgate.net

The synthesis of various N-substituted amides has been explored to investigate their biological activities. For instance, a series of (E)-2-Cyano-(3-substituted phenyl) acrylamides were synthesized via Knoevenagel condensation between substituted benzaldehydes and cyanoacetamides. researchgate.net These studies highlight the utility of the acrylamide (B121943) scaffold in medicinal chemistry. The synthesis of quinoxaline-2-carboxamides, which are structurally more complex but share the amide functionality, has also been reported as a strategy to create more stable analogues of ester-based compounds. mdpi.com

The synthetic accessibility of these amides allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. These studies aim to correlate specific structural modifications with changes in biological or chemical properties. researchgate.net

Analogous Propanoic Acid Derivatives with Varied Aryl Substitution Patterns

The 4-methoxyphenyl (B3050149) group in this compound provides a key point for structural variation. Altering the substitution pattern on this aromatic ring allows for a systematic investigation of electronic and steric effects on the molecule's properties.

Impact of Electron-Withdrawing and Electron-Donating Groups on Reactivity

The nature of the substituent on the aryl ring significantly influences the reactivity of the propanoic acid derivative. Electron-donating groups (EDGs), such as the methoxy (B1213986) (-OCH3) group in the parent compound, increase the electron density of the phenyl ring. Conversely, electron-withdrawing groups (EWGs), like chloro (-Cl) or nitro (-NO2) groups, decrease the electron density.

This modulation of electron density has been shown to affect reaction kinetics. In one study involving a bistable rotaxane, the decarboxylation of 2-cyano-2-phenylpropanoic acid derivatives was used to trigger molecular motion. uniroma1.it It was observed that a derivative with an electron-withdrawing p-Cl group accelerated the process, while derivatives with electron-donating p-CH3 and p-OCH3 groups inhibited the intended reaction pathway due to competing radical reactions. uniroma1.it This suggests that the electronic nature of the aryl substituent can dramatically alter the fate of reactive intermediates. uniroma1.it In the synthesis of related donor-acceptor cyclopropanes, the presence of an EWG on the para-position of the aryl ring lowered the reaction yield, whereas EDGs led to results comparable to the unsubstituted analog. mdpi.com

The following table illustrates the effect of different substituents on a related reaction:

| Substituent at para-position | Electronic Effect | Observed Impact on Reaction | Reference |

| -Cl | Electron-Withdrawing | Accelerated cycle time | uniroma1.it |

| -CH3 | Electron-Donating | Inhibited back motion | uniroma1.it |

| -OCH3 | Electron-Donating | Inhibited back motion | uniroma1.it |

Structural Modifications Influencing Molecular Interactions

For example, in the crystal structure of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, molecules are linked into inversion dimers through C-H···O interactions and further stabilized by π-π stacking. researchgate.net The presence and nature of substituents on the aryl ring can tune the strength of these π-π interactions.

Structure-activity relationship (SAR) studies on various classes of compounds, including quinoxalines and thieno-pyrimidines, have demonstrated that the nature of the aryl substituent is a key determinant of activity. mdpi.commdpi.com For instance, replacing an electron-releasing group like -OCH3 with an electron-withdrawing group such as -Cl can decrease biological activity in certain quinoxaline (B1680401) derivatives. mdpi.com In other systems, such as triaryl propionic acid analogues, ortho-substitution on an aryl ring was found to be critical for potency as antagonists for specific receptors. doi.org These findings underscore the importance of fine-tuning the aryl substitution pattern to optimize molecular interactions with biological targets.

Cyclization and Ring-Forming Reactions Involving the Propanoic Acid Backbone

The propanoic acid backbone of this compound, with its vicinal cyano and carboxylic acid groups, is a versatile precursor for the synthesis of various heterocyclic compounds. These functional groups can participate in intramolecular or intermolecular cyclization reactions to form new ring systems.

For example, 3-aroylprop-2-enoic acids, which are structurally related, can react with hydrazine (B178648) (N2H4) to form pyridazinone derivatives. researchgate.net The bifunctional nature of the propanoic acid derivative allows it to react with binucleophiles to construct heterocyclic rings. For instance, reactions with hydrazines, amines, and ureas can lead to propenoyl hydrazines and propenoylamides, some of which can be subsequently cyclized to form pyrazolone, pyridopyrimidine, and benzoxazinone (B8607429) derivatives. researchgate.net The cyano group itself can participate in ring formation, as seen in the synthesis of pyrazole (B372694) and thiophene (B33073) ring systems. mdpi.com

These cyclization strategies are valuable in medicinal chemistry for creating novel scaffolds with potential biological activity. amazonaws.comnih.gov The specific heterocyclic system formed depends on the reaction conditions and the nature of the reacting partner.

Investigation of Chiral Derivatives and Enantiomeric Purity

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are crucial, as they often exhibit different biological activities.

Several strategies have been developed for the synthesis of enantiomerically pure or enriched derivatives. Chemoenzymatic methods have proven effective. For example, reductases from anaerobic bacteria have been used for the asymmetric reduction of α,β-unsaturated precursors to yield chiral β-aryl-γ-amino acids and their intermediates, including (S)-3-Cyano-3-(4-methoxy-phenyl)-propanoic acid methyl ester with high enantiomeric excess (>99% ee). rsc.org Another approach involves the resolution of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as norephedrine, followed by fractional crystallization. doi.org

Enantioselective N-acylation using enzymes like Candida antarctica lipase (B570770) A (CAL-A) is another powerful method for resolving racemic amino esters, which are structurally similar to the propanoic acid derivatives. researchgate.net N-Heterocyclic carbene (NHC)-catalyzed reactions have also emerged as a method for the asymmetric synthesis of related chiral β-cyano carboxylic esters. nih.govresearchgate.net

The determination of enantiomeric purity is typically performed using chiral high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net The ability to produce and analyze these chiral derivatives is essential for developing stereospecific drugs and understanding stereoselective molecular interactions.

Advanced Applications in Organic Synthesis and Materials Science

Role as Building Blocks in Complex Organic Synthesis

As a multifaceted synthon, 2-Cyano-3-(4-methoxyphenyl)propanoic acid serves as a foundational component for constructing more elaborate molecular architectures. whiterose.ac.uk Its strategic placement of reactive sites—the cyano and carboxylic acid groups—facilitates its use in multicomponent reactions and sequential transformations to yield high-value chemical entities. A common synthetic route to produce this compound involves the reduction of α-cyano-4-methoxycinnamic acid using sodium borohydride (B1222165).

The structural framework of this compound is embedded in various molecules of medicinal and agrochemical interest. The methyl ester derivative, methyl 2-cyano-3-(4-methoxyphenyl)acrylate, is highlighted as a key intermediate in the synthesis of compounds for pharmaceuticals and pesticides.

Research has demonstrated the utility of this core structure in developing potent therapeutic agents. For instance, a series of novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives were designed and synthesized as powerful inhibitors of the STAT3 signaling pathway, which is implicated in various cancers. nih.gov One derivative, NW16, showed remarkable antiproliferative effects against colorectal cancer cells. nih.gov Similarly, the 2-cyano structural motif is integral to quinoxaline (B1680401) 1,4-dioxide derivatives that have been evaluated for antimalarial and leishmanicidal activities. mdpi.com

In the agrochemical sector, related 2-cyanoacrylate structures are the basis for potent herbicides. Studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates, which act as inhibitors of photosystem II (PSII) electron transport, have shown that these compounds exhibit excellent herbicidal activities at low application rates. nih.gov

| Application Area | Derivative/Related Compound Class | Target/Function | Source |

|---|---|---|---|

| Pharmaceutical | (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives | STAT3 Inhibition (Anticancer) | nih.gov |

| Pharmaceutical | 2-Cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives | Antileishmanial Agents | mdpi.com |

| Pharmaceutical | Methyl 2-cyano-3-(4-methoxyphenyl)acrylate | General Intermediate for Drugs | |

| Agrochemical | (Z)-2-cyano-3-alkyl-3-substituted-pyridinemethaneaminoacrylates | Photosystem II (PSII) Inhibition (Herbicide) | nih.gov |

| Agrochemical | Methyl 2-cyano-3-(4-methoxyphenyl)acrylate | General Intermediate for Pesticides |

The cyanoacrylate scaffold is a well-established chromophore used in the formulation of UV absorbers, which protect materials and skin from the damaging effects of ultraviolet radiation. mpi.eu These molecules function by absorbing UV energy and dissipating it harmlessly as heat. mpi.eu

While direct studies on this compound as a UV absorber are not prominent, research into structurally similar compounds underscores the potential of this chemical class. For example, a novel UV absorber, (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate, was synthesized through the condensation of furfural (B47365) with an ester of cyano-acetic acid. mdpi.comresearchgate.net This molecule demonstrates significant absorption in the UVA range, with a maximum absorption wavelength (λMAX) of 339 nm, covering the spectrum from 300 to 370 nm. mdpi.com The design principle involves combining an electron-donating core with an electron-accepting cyano-acrylic ester system to shift absorption into the UV range. researchgate.net The methoxyphenyl group in the title compound can similarly serve as an effective electron-donating moiety for such applications.

| Compound | Core Structure | Key Properties | Source |

|---|---|---|---|

| (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate | Furan ring condensed with a cyano-acrylic ester | λMAX = 339 nm; Absorbs UVA radiation (300-370 nm) | mdpi.com |

| Octocrylene | 2-Cyano-3,3-diphenyl acrylic acid, 2-ethylhexyl ester | Widely used UVB filter | mdpi.comwho.int |

Utilization in Molecular Switches and Responsive Systems

Molecular switches are at the forefront of nanotechnology, representing molecules that can be reversibly shifted between two or more stable states in response to external stimuli. uniroma1.it Recent research has demonstrated that the decarboxylation of certain 2-cyano-2-arylpropanoic acids can serve as an autonomous chemical fuel to power the motion of these nanoscale machines. nih.govresearchgate.net

The controlled, irreversible decomposition of a chemical fuel can be coupled to the cyclic operation of a molecular machine. nih.gov In a seminal example, the decarboxylation of 2-cyano-2-phenylpropanoic acid was used to drive the back-and-forth movement of a macrocycle in a catenane-based molecular switch. uniroma1.itnih.gov The process is initiated by the protonation of the switch by the acid, triggering a conformational change. Subsequent decarboxylation of the acid anion and a final back-proton transfer restore the switch to its original state, completing a full operational cycle without the need for a counter-stimulus. uniroma1.it

Interestingly, the substitution on the phenyl ring plays a critical role in controlling the switching mechanism. A study investigating derivatives of 2-cyano-2-phenylpropanoic acid, including the para-methoxy (p-OCH₃) substituted version, revealed that such substituents can significantly influence the kinetics. uniroma1.it While derivatives with electron-withdrawing groups accelerated the motion, the p-OCH₃ derivative was found to strongly inhibit the return movement of the switch due to the emergence of competing radical reactions. uniroma1.it This finding highlights the nuanced control that can be exerted over these responsive systems through subtle modifications of the chemical fuel.

| Step | Process | Description | Source |

|---|---|---|---|

| 1 (A → B') | Protonation | The molecular switch (A) is protonated by 2-cyano-2-phenylpropanoic acid, causing the macrocycle to move to a new position (B'). | uniroma1.it |

| 2 (B' → B'') | Decarboxylation | The carboxylate anion of the fuel molecule spontaneously loses CO₂, changing the counter-ion. | uniroma1.it |

| 3 (B'' → A) | Back-Proton Transfer | A slow proton transfer from the protonated switch to the product of decarboxylation restores the switch to its initial state (A), ready for another cycle. | uniroma1.it |

Precursors for Heterocyclic Systems and Ring Transformations

Owing to its multiple reactive sites, this compound and its derivatives are highly effective precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.net These heterocycles form the core of many biologically active molecules and functional materials.

The acid chloride derivative, (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride, has been shown to react with various nucleophiles like hydrazines, amines, and ureas to form intermediates that can be cyclized into novel heterocyclic systems. researchgate.net Similarly, related 3-aroylprop-2-enoic acids serve as starting materials for pyridazinone derivatives upon reaction with hydrazine (B178648). researchgate.net The versatility of these precursors allows for the construction of diverse ring systems, as summarized in the table below.

| Precursor Class | Reactant | Resulting Heterocyclic System | Source |

|---|---|---|---|

| 2-Cyano-2-propenoyl chlorides | Hydrazines, Amines, Ureas | Pyrazolones, Pyridopyrimidines, Benzothiazepinones | researchgate.net |

| 2-Cyano-2-propenoyl chlorides | Hydrazines, Thiourea | Pyrazoles, Triazoles, Oxadiazoles, Thiazolidines | researchgate.net |

| 3-Aroylprop-2-enoic acids | Hydrazine | Pyridazinones | researchgate.net |

| 3-Aroylprop-2-enoic acids | - | Triazolopyridazines, Oxazinones, Furanones | researchgate.net |

| Benzoxazinone (B8607429) derivatives | Hydrazine Hydrate | Pyrazoloquinazolinones, Quinazolinones | researchgate.net |

Material Science Applications (e.g., Second Harmonic Generation)

In materials science, molecules with significant nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the material to generate a new photon with twice the energy, and thus twice the frequency and half the wavelength.

Materials exhibiting strong SHG response typically possess a non-centrosymmetric structure and a large molecular hyperpolarizability, which arises from a significant change in dipole moment upon electronic excitation. This is often achieved in molecules featuring a π-conjugated system linking a strong electron-donating group (donor) with a strong electron-accepting group (acceptor).

While specific studies detailing the SHG properties of this compound are not widely reported in the surveyed literature, its molecular structure contains the essential components for NLO activity. The methoxyphenyl group acts as an electron donor, and the cyano group is a powerful electron acceptor, both connected through a short conjugated system. This donor-π-acceptor architecture is a classic design strategy for creating NLO-active chromophores. Therefore, it is a plausible candidate for incorporation into polymers or crystal lattices for potential applications in materials science, including those requiring SHG.

Future Research Directions and Emerging Trends

Catalytic Asymmetric Synthesis Development

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 2-Cyano-3-(4-methoxyphenyl)propanoic acid, the development of catalytic asymmetric methods to control its stereocenter is a significant area of future research. Chiral α-stereogenic carboxylic acids are crucial building blocks for many natural products and therapeutic agents. rsc.orgbohrium.com

Current research in asymmetric synthesis often employs organocatalysis and transition metal catalysis. rsc.org Future efforts will likely focus on developing novel chiral catalysts, including organocatalysts and metal complexes, that can facilitate the enantioselective synthesis of this compound. acs.orgresearchgate.netfrontiersin.orgchiralpedia.com The aim is to achieve high yields and enantiomeric excesses (ee) under mild reaction conditions. researchgate.net Researchers may explore strategies such as asymmetric hydrogenation of a corresponding unsaturated precursor or the enantioselective conjugate addition of a cyanide source to a cinnamic acid derivative. bohrium.commdpi.com The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile, is a promising avenue. youtube.com

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Reaction | Advantages |

| Chiral Organocatalysts | Asymmetric conjugate cyanation | Metal-free, environmentally benign, high enantioselectivity. acs.orgresearchgate.net |

| Transition Metal Complexes (e.g., Pd, Ni, Ti) | Asymmetric hydrocyanation | High catalytic activity, functional group tolerance. acs.orgmdpi.com |

| Engineered Enzymes (Biocatalysis) | Enantioselective hydrolysis of a nitrile precursor | High selectivity, mild reaction conditions, green approach. chiralpedia.com |

Green Chemistry Approaches for Sustainable Production

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.gov For the production of this compound, future research will undoubtedly focus on creating more sustainable and environmentally friendly processes.

This includes the use of renewable starting materials, such as derivatives of cinnamic acid, which can be sourced from plants. beilstein-journals.orgrsc.orgnih.gov The development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids will also be a key area of investigation. google.com Furthermore, the use of recyclable catalysts, such as magnetic nanoparticles functionalized with catalytic moieties, could significantly reduce waste and improve the economic viability of the synthesis. ajgreenchem.com Electrosynthesis presents another green alternative, potentially allowing for the paired synthesis of cyanoacetic acid derivatives from abundant feedstocks like CO2 and acetonitrile. researchgate.net

Integration into Advanced Functional Materials

The structural motifs within this compound make it an attractive building block for the synthesis of advanced functional materials. Cinnamic acid and its derivatives are known for their use in creating photoreactive polymers, polyesters, and polyamides with applications in biomedicine and engineering. rsc.orgresearchgate.net

Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored properties. The presence of the cyano and carboxylic acid groups offers multiple points for polymerization and cross-linking. The methoxyphenyl group can enhance properties such as thermal stability and solubility. These polymers could find applications as drug delivery systems, shape-memory materials, or in optoelectronic devices. chiralpedia.comrsc.org The incorporation of this molecule into metal-organic frameworks (MOFs) or other porous materials is another emerging area, potentially leading to new materials for gas storage or separation.

Mechanistic Studies on Novel Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The Knoevenagel condensation is a likely pathway for the synthesis of the precursor to this compound. nih.govrsc.orgresearchgate.nettandfonline.com Future mechanistic studies, potentially using techniques like in-situ FTIR spectroscopy or computational modeling, could provide deeper insights into the role of catalysts and intermediates in this reaction. rsc.orgresearchgate.net

Furthermore, the unique combination of functional groups in this compound allows for a variety of potential transformations. Research into novel reactions, such as selective reductions, oxidations, or cycloadditions involving the nitrile or the carbon-carbon double bond of a precursor, could unlock new synthetic pathways to valuable compounds. Single-molecule fluorescence imaging is an emerging technique that can provide unprecedented detail about reaction mechanisms at the molecular level. nih.govresearcher.life

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. researchgate.net In the context of this compound, computational methods can be used to design and predict the properties of new derivatives. dntb.gov.uanih.govresearchgate.net

By systematically modifying the substituents on the phenyl ring or altering the side chain, researchers can computationally screen for derivatives with enhanced biological activity, improved material properties, or novel catalytic capabilities. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their biological or physical properties. dntb.gov.uaresearchgate.net Density Functional Theory (DFT) calculations can be used to predict reaction mechanisms and the stereochemical outcomes of asymmetric syntheses, guiding the design of more effective chiral catalysts. mdpi.com This in-silico approach can significantly reduce the time and resources required for experimental work. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3-(4-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 4-methoxyphenylacetic acid as a precursor. Introduce the cyano group via nucleophilic substitution using cyanide sources (e.g., KCN or NaCN) under anhydrous conditions .

- Step 2 : Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution).

- Key Considerations : Side reactions (e.g., hydrolysis of the cyano group) can occur under acidic conditions; use neutral pH buffers during workup .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), UV detection at 220 nm. Retention time ~8.2 min .

- NMR : Confirm substituent positions via -NMR (δ 3.8 ppm for methoxy, δ 7.2–7.8 ppm for aromatic protons) and -NMR (δ 118 ppm for cyano group) .

- XRD : For crystalline samples, compare unit cell parameters with published analogs (e.g., space group , Z = 4) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Protocol :

- Store at –20°C in amber vials under inert gas (Ar/N) to prevent oxidation.

- Degradation studies show <5% loss after 6 months when stored at –80°C .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy and cyano groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, while the electron-withdrawing cyano group directs reactions to the meta position.

- Example : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) as a catalyst and KCO as a base in DMF/HO (80°C, 12 hr) .

- Computational Support : DFT calculations (B3LYP/6-31G*) show reduced electron density at the β-carbon due to cyano conjugation, favoring nucleophilic attacks .

Q. What strategies mitigate discrepancies in reported biological activity data for this compound?

- Data Reconciliation :

- Assay Variability : Standardize enzyme inhibition assays (e.g., COX-2) using identical buffer systems (pH 7.4 PBS) and substrate concentrations .

- Cell-Based Studies : Account for membrane permeability by measuring logP (calculated ~1.8) and using prodrug esters (e.g., ethyl ester derivatives) to enhance uptake .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1CX2 for COX-2) to identify binding poses. The cyano group forms hydrogen bonds with Arg120 .

- QSAR : Correlate substituent Hammett constants (σ) with activity; the 4-methoxy group (σ = –0.27) enhances binding affinity via hydrophobic interactions .

- Validation : Compare predicted ΔG values with SPR-measured binding kinetics (e.g., k/k) .

Methodological Considerations

Q. What chromatographic techniques resolve enantiomeric impurities in synthetic batches?

- Chiral HPLC : Use a Chiralpak IA-3 column, isocratic elution with n-hexane/isopropanol (85:15), flow rate 1.0 mL/min. Retention times: 12.3 min (R) and 14.7 min (S) .

- CE-MS : Capillary electrophoresis with β-cyclodextrin as a chiral selector; apply 25 kV voltage in 50 mM borate buffer (pH 9.2) .

Q. How do solvent effects modulate the compound’s acidity (pKa)?

- Determination :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.